2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol
CAS No.: 338774-91-7
Cat. No.: VC4662187
Molecular Formula: C15H14Cl2O3S
Molecular Weight: 345.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338774-91-7 |
|---|---|
| Molecular Formula | C15H14Cl2O3S |
| Molecular Weight | 345.23 |
| IUPAC Name | 2-(4-chlorophenyl)-1-(4-chlorophenyl)sulfonylpropan-2-ol |
| Standard InChI | InChI=1S/C15H14Cl2O3S/c1-15(18,11-2-4-12(16)5-3-11)10-21(19,20)14-8-6-13(17)7-9-14/h2-9,18H,10H2,1H3 |
| Standard InChI Key | VZHWYJAYLPYFMX-UHFFFAOYSA-N |
| SMILES | CC(CS(=O)(=O)C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |
Introduction
2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol is an organic compound classified as a sulfonyl alcohol. It features a sulfonyl group attached to a benzyl moiety, along with two chlorophenyl groups, which contribute to its unique chemical and biological properties. This compound is of interest in scientific research due to its potential biological activities and interactions with molecular targets.
Structural Characteristics
The compound's structure comprises:
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Chlorinated Phenyl Groups: These enhance hydrophobic interactions in biological environments.
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Sulfonyl Group: Known for forming strong interactions with active sites on proteins, potentially inhibiting enzymatic activity.
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Alcohol Functional Group: Provides additional sites for hydrogen bonding and reactivity.
Figure 1: Chemical Structure
A depiction of the compound's 2D structure highlights its functional groups and spatial arrangement.
Synthesis Pathway
The synthesis of 2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol typically involves:
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Preparation of the Chlorinated Benzene Derivative: Chlorobenzene is functionalized to introduce reactive groups.
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Formation of the Sulfonyl Intermediate: A sulfonation reaction introduces the sulfonyl group.
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Coupling Reaction: The intermediate is coupled with another chlorinated benzene derivative under controlled conditions.
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Final Functionalization: Hydroxylation at the appropriate position completes the synthesis.
These reactions are sensitive to factors such as temperature, solvent choice, and catalysts, which can significantly affect yields and product purity.
Biological Activity
The compound's mechanism of action involves interactions with specific proteins and enzymes:
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The sulfonyl group forms strong bonds with active sites on proteins, potentially inhibiting their function.
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The chlorophenyl groups enhance binding affinity through hydrophobic interactions.
This makes it a candidate for studying enzyme inhibition and protein-ligand interactions in biological systems.
Applications
Primary applications include:
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Biological Research: Investigating protein-ligand interactions and enzyme inhibition.
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Pharmaceutical Development: Potential use as a lead compound for designing drugs targeting specific proteins or enzymes.
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Chemical Reactions: Serving as a model compound for studying sulfonation and hydroxylation reactions.
Reactivity and Stability
The compound can undergo various chemical reactions typical of sulfonyl compounds:
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Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic substitution reactions.
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Oxidation/Reduction: The hydroxyl group can be oxidized or reduced under appropriate conditions.
These reactions are influenced by external factors such as temperature, pH, and solvent environment.
Data Comparison with Related Compounds
Table 2: Comparison with Related Compounds
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